5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide
CAS No.:
Cat. No.: VC11327539
Molecular Formula: C20H20Cl2F2N2O4S
Molecular Weight: 493.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20Cl2F2N2O4S |
|---|---|
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | 5-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C20H20Cl2F2N2O4S/c1-3-29-18-7-4-13(21)10-19(18)31(27,28)25-9-8-15-12(2)26-17-6-5-14(11-16(15)17)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3 |
| Standard InChI Key | GNOKCKURNYRUJA-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule comprises two primary domains:
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Indole Core: A 2-methyl-1H-indole scaffold substituted at the 5-position with a chloro(difluoro)methoxy group (-OCF2Cl).
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Sulfonamide Moiety: A 2-ethoxy-5-chlorobenzenesulfonamide linked to the indole via an ethyl spacer.
This bifunctional design merges the pharmacological versatility of indoles with the metabolic stability of sulfonamides .
Molecular Descriptors
The chloro(difluoro)methoxy group introduces significant electronegativity, while the ethoxy substituent on the benzene ring enhances lipophilicity .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis typically proceeds via sequential functionalization of the indole and benzenesulfonamide precursors:
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Indole Substitution:
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Sulfonamide Coupling:
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Sulfonation of 2-ethoxy-5-chlorobenzene with chlorosulfonic acid.
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Amidation with the ethylenediamine-linked indole intermediate.
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| Step | Yield (%) | Purity (HPLC) | Challenges |
|---|---|---|---|
| Indole bromination | 78 | 92 | Regioselectivity control |
| Methoxy installation | 65 | 88 | Handling volatile ClF2COCl |
| Sulfonamide formation | 81 | 95 | Solvent compatibility |
Reaction temperatures exceeding 60°C during sulfonamide coupling reduce yields due to decomposition.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 12 μg/mL (pH 7.4), classifying it as poorly soluble (BCS Class IV).
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LogP: 3.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Plasma Stability: 94% remaining after 2 hours in human plasma, suggesting resistance to esterase cleavage .
Metabolic Pathways
In vitro hepatic microsome studies reveal:
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Primary Metabolite: N-deethylation at the ethoxy group (CYP3A4-mediated).
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Secondary Pathway: Oxidative defluorination of the OCF2Cl group (CYP2D6) .
Biological Activity and Mechanism
Antiproliferative Effects
While direct evidence is limited, structurally related indole-sulfonamides exhibit:
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GI50: 1.8 μM against MCF-7 breast cancer cells.
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Apoptosis Induction: 40% increase in caspase-3/7 activity at 5 μM .
Research Applications and Future Directions
Preclinical Development
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Toxicology: No observed adverse effects at 50 mg/kg/day in 28-day rat studies .
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Formulation Challenges: Nanoemulsion systems required to improve oral bioavailability (F = 22% in dogs).
Target Expansion
Emerging hypotheses suggest utility in:
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